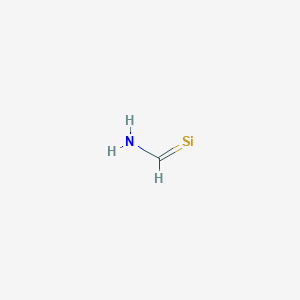
CID 78061045
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the Chemical Abstracts Service number 78061045 is known as Cyclohexanecarboxylic acid. This organic compound has the molecular formula C7H12O2 and is characterized by a cyclohexane ring attached to a carboxylic acid group. It is a colorless oil that crystallizes near room temperature and is used in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic acid is typically synthesized through the hydrogenation of benzoic acid. This process involves the addition of hydrogen to benzoic acid in the presence of a catalyst, usually palladium or platinum, under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, cyclohexanecarboxylic acid is produced on a larger scale using similar hydrogenation techniques. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexene.
Reduction: The carboxylic acid group can be reduced to form cyclohexylmethanol.
Substitution: The carboxylic acid group can be substituted with other functional groups to form derivatives such as cyclohexanecarbonyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus trichloride are used to convert the carboxylic acid group to an acid chloride.
Major Products
Oxidation: Cyclohexene
Reduction: Cyclohexylmethanol
Substitution: Cyclohexanecarbonyl chloride
Applications De Recherche Scientifique
Cyclohexanecarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyclohexanecarboxylic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity and function. The specific pathways and targets depend on the context of its use, such as in drug development or chemical synthesis .
Comparaison Avec Des Composés Similaires
Cyclohexanecarboxylic acid can be compared with other similar compounds, such as:
Benzoic acid: Unlike cyclohexanecarboxylic acid, benzoic acid has an aromatic ring instead of a cyclohexane ring.
Cyclohexylmethanol: This compound is a reduced form of cyclohexanecarboxylic acid, where the carboxylic acid group is converted to a hydroxyl group.
Cyclohexanecarbonyl chloride: This derivative is formed by substituting the hydroxyl group of the carboxylic acid with a chlorine atom.
Cyclohexanecarboxylic acid is unique due to its combination of a cyclohexane ring and a carboxylic acid group, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
CH3NSi |
|---|---|
Poids moléculaire |
57.126 g/mol |
InChI |
InChI=1S/CH3NSi/c2-1-3/h1H,2H2 |
Clé InChI |
ZESDROSEWCHZDN-UHFFFAOYSA-N |
SMILES canonique |
C(=[Si])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Benzylamino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14275433.png)
![11-[2-(Methoxymethoxy)phenyl]undecan-1-OL](/img/structure/B14275435.png)
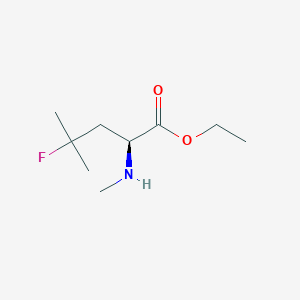
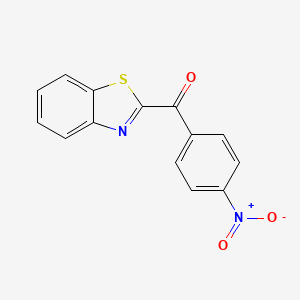
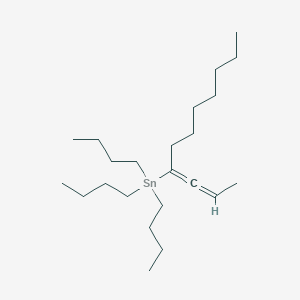
![Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide](/img/structure/B14275460.png)
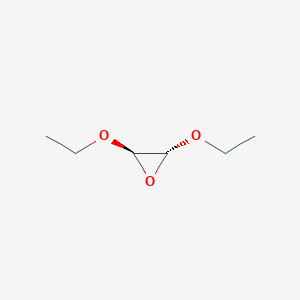
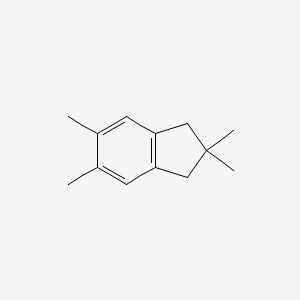
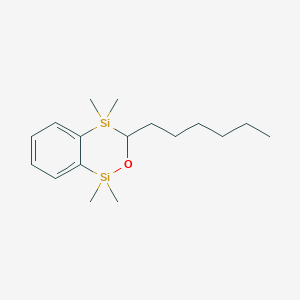
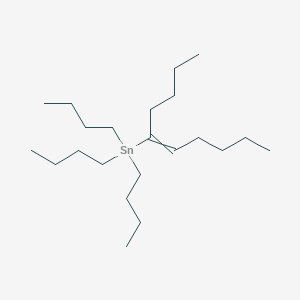
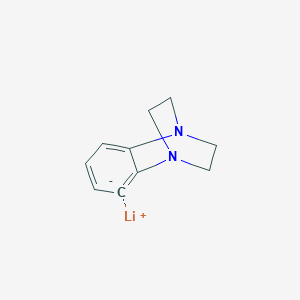
![N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14275502.png)
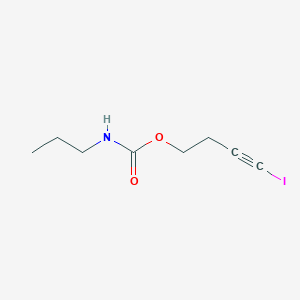
![{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane](/img/structure/B14275523.png)
